
Emtricitabine 6'-Disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emtricitabine 6’-Disulfide is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of HIV infection. Emtricitabine 6’-Disulfide is characterized by the presence of a disulfide bond, which distinguishes it from its parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 6’-Disulfide involves the oxidation of Emtricitabine to introduce the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base .
Industrial Production Methods: Industrial production of Emtricitabine 6’-Disulfide typically follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Emtricitabine 6’-Disulfide can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Emtricitabine 6’-Disulfide is primarily used in proteomics research due to its ability to form stable disulfide bonds with cysteine residues in proteins. This property makes it valuable in studying protein structure and function. Additionally, it is used in the development of antiviral therapies, particularly for HIV, due to its structural similarity to Emtricitabine .
作用机制
Emtricitabine 6’-Disulfide exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The disulfide bond allows it to form stable interactions with the enzyme, thereby preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
相似化合物的比较
Emtricitabine: The parent compound, used widely in HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: Often used in combination with Emtricitabine for enhanced antiviral activity
Uniqueness: Emtricitabine 6’-Disulfide is unique due to its disulfide bond, which imparts additional stability and allows for specific interactions with protein thiol groups. This makes it particularly useful in proteomics research and in the development of targeted antiviral therapies .
属性
CAS 编号 |
1246819-86-2 |
|---|---|
分子式 |
C9H12FN3O2S2 |
分子量 |
277.332 |
IUPAC 名称 |
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1 |
InChI 键 |
FVBDQZPRPOQFGT-NKWVEPMBSA-N |
SMILES |
CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
同义词 |
(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)
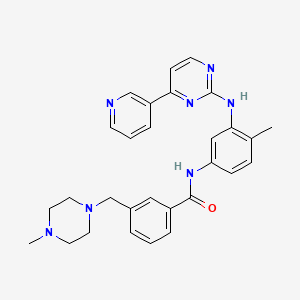

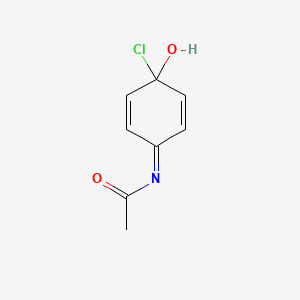
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
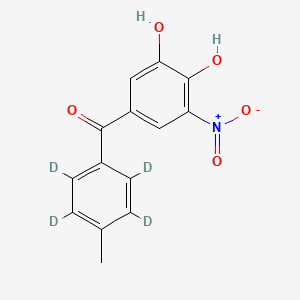
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
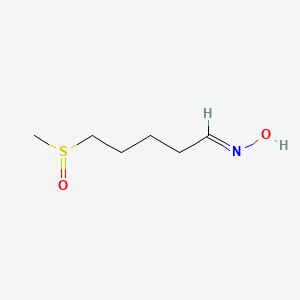
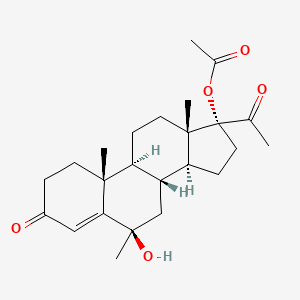
![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)
